molecular formula C5H9N3OS B2508400 2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol CAS No. 933911-74-1

2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol

Cat. No.: B2508400
CAS No.: 933911-74-1
M. Wt: 159.21
InChI Key: BIUYRMJRSVCGMA-UHFFFAOYSA-N
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Description

2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Biochemical Analysis

Biochemical Properties

2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. One notable interaction is with the enzyme urease, which catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This compound has been shown to inhibit urease activity effectively, making it a potential candidate for treating infections caused by urease-producing bacteria, such as Helicobacter pylori . The inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the substrate from accessing the catalytic site.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. In cancer cells, this compound has demonstrated cytotoxic effects, inhibiting cell proliferation and inducing apoptosis . It influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Additionally, this compound has been observed to affect gene expression, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as urease, inhibiting their catalytic activity . This binding interaction is facilitated by the thiadiazole ring, which interacts with key amino acid residues in the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard storage conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent effects on cellular functions. In vitro studies have demonstrated that the cytotoxic effects on cancer cells are maintained over extended periods, suggesting potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and anticancer activity, without significant toxicity . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cellular membranes due to its lipophilic nature, facilitated by transport proteins and passive diffusion . Once inside the cells, the compound can accumulate in specific organelles, such as the mitochondria and the nucleus, where it exerts its biological effects. Binding proteins and transporters play a significant role in its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the mitochondria, where it can interfere with mitochondrial enzymes and disrupt cellular respiration . Additionally, it can accumulate in the nucleus, where it interacts with DNA and transcription factors, leading to changes in gene expression. Post-translational modifications, such as phosphorylation and acetylation, can also influence its targeting to specific subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloroacetyl chloride with hydrazinecarbothioamide, followed by cyclization with carbon disulfide to form the thiadiazole ring

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol is unique due to its specific structure, which combines the thiadiazole ring with a propan-2-ol moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS/c1-5(2,9)3-7-8-4(6)10-3/h9H,1-2H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUYRMJRSVCGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NN=C(S1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933911-74-1
Record name 2-(5-amino-1,3,4-thiadiazol-2-yl)propan-2-ol
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